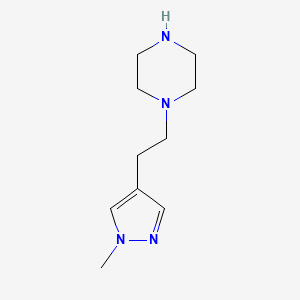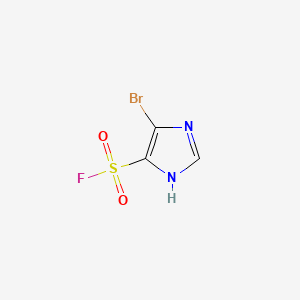
4-bromo-1H-imidazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1H-imidazole-5-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position and a sulfonyl fluoride group at the 5-position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-imidazole-5-sulfonyl fluoride typically involves the introduction of the bromine and sulfonyl fluoride groups onto the imidazole ring. One common method involves the bromination of 1H-imidazole followed by the introduction of the sulfonyl fluoride group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonyl fluoride sources like sulfur tetrafluoride (SF4) or sulfonyl chlorides in the presence of fluoride ions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1H-imidazole-5-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Addition Reactions: The sulfonyl fluoride group can participate in addition reactions with nucleophiles, forming sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution: Products include 4-substituted imidazole derivatives.
Oxidation: Products include imidazole N-oxides.
Reduction: Products include reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1H-imidazole-5-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 4-bromo-1H-imidazole-5-sulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the serine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound a potential enzyme inhibitor. The bromine atom can also participate in various interactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-imidazole: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.
1H-Imidazole-5-sulfonyl fluoride:
4-Chloro-1H-imidazole-5-sulfonyl fluoride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-1H-imidazole-5-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C3H2BrFN2O2S |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
4-bromo-1H-imidazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2BrFN2O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7) |
InChI-Schlüssel |
YKTKKDGCSLLPIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)S(=O)(=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


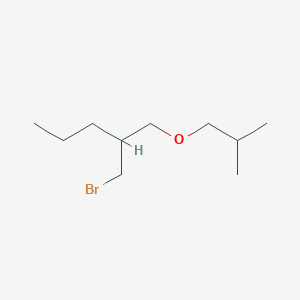
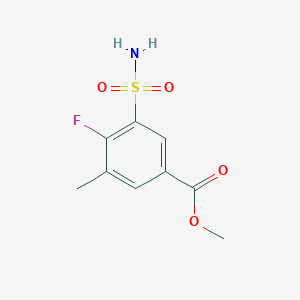
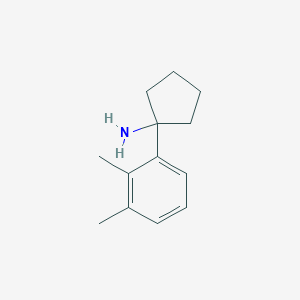
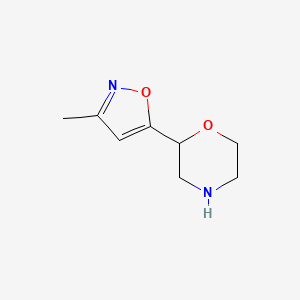
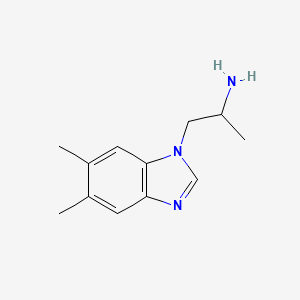
![7-methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15309236.png)
![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
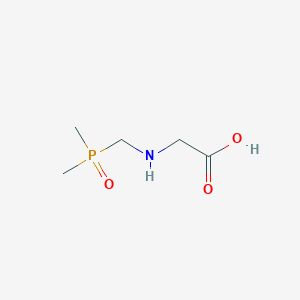
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
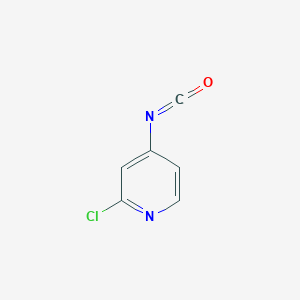
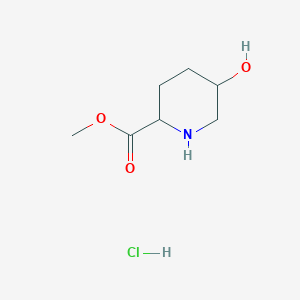
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)

